molecular formula C25H23ClN2O3 B15018712 N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 5491-81-6

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15018712
CAS No.: 5491-81-6
M. Wt: 434.9 g/mol
InChI Key: VPVPAFGDNHGGTD-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a phenoxyacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The benzoxazole derivative is then coupled with 4-chloro-3-nitrobenzene under basic conditions to form the intermediate compound.

    Reduction: The nitro group is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Acylation: Finally, the amine is acylated with 2-[4-(propan-2-yl)phenoxy]acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts, converting nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalysts.

    Nucleophiles: Sodium methoxide, sodium ethoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects involves interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide: shares structural similarities with other benzoxazole derivatives, such as:

Uniqueness

The unique combination of the benzoxazole ring, phenyl group, and phenoxyacetamide moiety in this compound imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit specific enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research.

Properties

CAS No.

5491-81-6

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H23ClN2O3/c1-15(2)17-5-8-19(9-6-17)30-14-24(29)27-18-7-10-21(26)20(13-18)25-28-22-11-4-16(3)12-23(22)31-25/h4-13,15H,14H2,1-3H3,(H,27,29)

InChI Key

VPVPAFGDNHGGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)C(C)C)Cl

Origin of Product

United States

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